
1-Ethenylcyclopentan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenylcyclopentan-1-amine hydrochloride, also known as Varenicline, is a medication used to help people quit smoking. It was approved by the FDA in 2006 and has since become a popular treatment option for individuals looking to quit smoking. Varenicline works by targeting the nicotine receptors in the brain, reducing the pleasurable effects of smoking and decreasing cravings.
科学的研究の応用
Copolymerization Applications
1-Ethenylcyclopentan-1-amine hydrochloride has been studied for its role in the copolymerization of ethene with other compounds. For example, ethene was copolymerized with N,N-bis(trimethylsilyl)-1-amino-10-undecene to produce linear low-density polyethylene (LLDPE) with pendant aminoalkyl groups, as described by Schneider, Schäfer, and Mülhaupt (1997). This research demonstrates the potential for using 1-Ethenylcyclopentan-1-amine hydrochloride in producing aminofunctional LLDPEs with applications in reactive processing (Schneider, Schäfer, & Mülhaupt, 1997).
Bioconjugation Mechanisms
Nakajima and Ikada (1995) explored the mechanism of amide formation in aqueous media using a compound similar to 1-Ethenylcyclopentan-1-amine hydrochloride. Their study provides insights into how this chemical might behave in bioconjugation reactions, especially in the context of coupling reactions involving carboxylic acid and amine (Nakajima & Ikada, 1995).
Catalytic Applications
The compound's potential use in catalysis is evident from Höhne et al. (2017), who described the use of related compounds in the Cr-catalyzed oligomerization of ethene. Their research shows the effectiveness of these compounds in producing high purity hexene, suggesting possible applications for 1-Ethenylcyclopentan-1-amine hydrochloride in similar catalytic processes (Höhne et al., 2017).
Synthesis of Complex Molecules
Kuhlmann et al. (2007) explored the synthesis of complex molecules using bis(diphenylphosphino)amine ligands, which are structurally related to 1-Ethenylcyclopentan-1-amine hydrochloride. Their findings suggest potential applications in the efficient synthesis of complex organic molecules, including potential pharmaceutical compounds (Kuhlmann et al., 2007).
特性
IUPAC Name |
1-ethenylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(8)5-3-4-6-7;/h2H,1,3-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDUGANISZYGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenylcyclopentan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2695871.png)
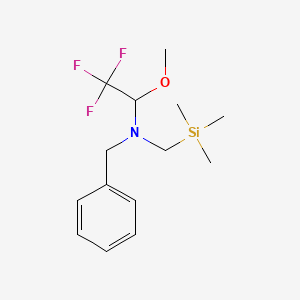
![(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2695875.png)
![7-(Diethylamino)-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2695876.png)


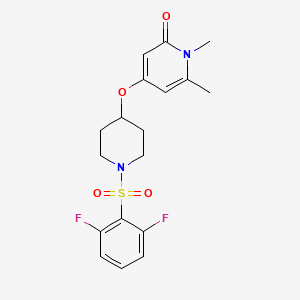
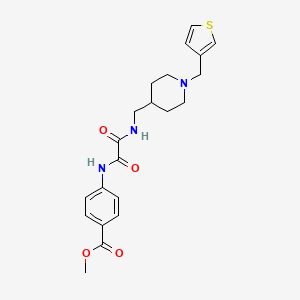
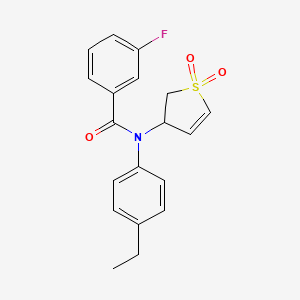

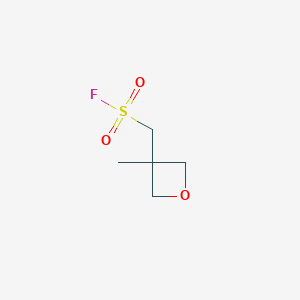
![N-[2-(3-chlorophenyl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2695892.png)

